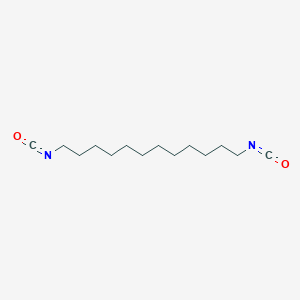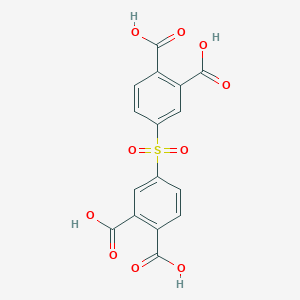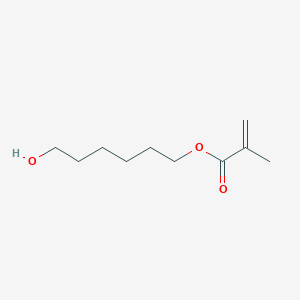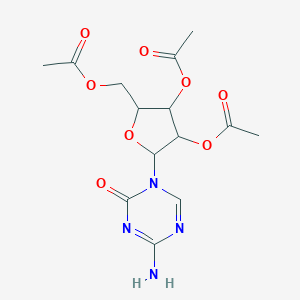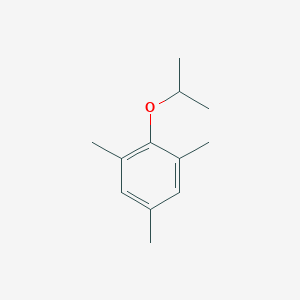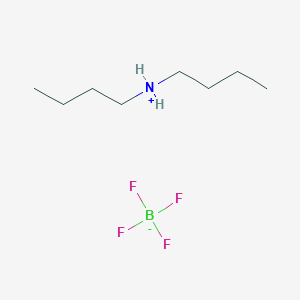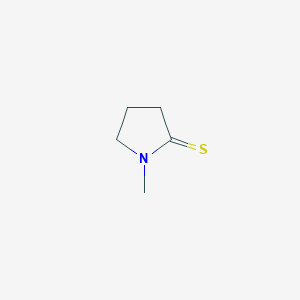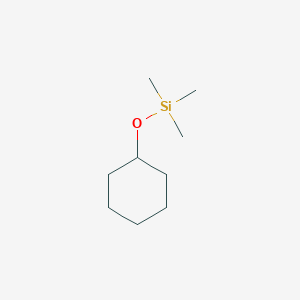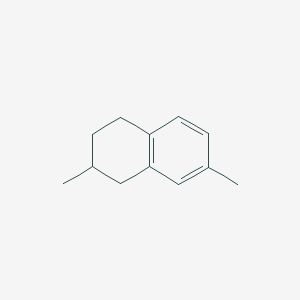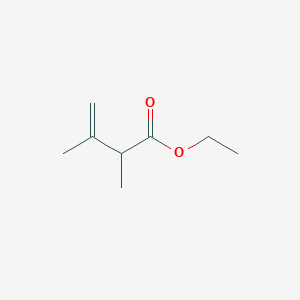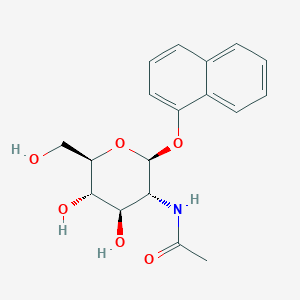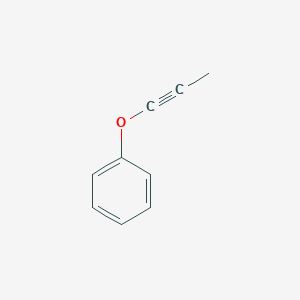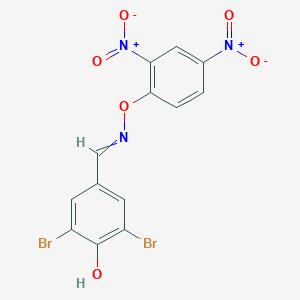
溴酚肟
描述
Bromofenoxim, also known as 3,5-dibromo-4-hydroxybenzaldehyde 2,4-dinitrophenyloxime, is a phenoxy selective herbicide. It was primarily used for the post-emergence control of annual broad-leaved weeds in cereals, maize grass seed crops, grassland, and newly-seeded turf. Bromofenoxim is characterized by its low aqueous solubility and moderate toxicity to most fauna and flora .
科学研究应用
Bromofenoxim has been used in various scientific research applications, including:
Chemistry: As a model compound for studying phenoxy herbicides and their environmental impact.
Biology: Investigating its effects on plant physiology and weed control mechanisms.
Medicine: Limited studies on its potential effects on mammalian cells and toxicity.
Industry: Used in the formulation of herbicides for agricultural applications
作用机制
Target of Action
Bromofenoxim is a phenoxy selective herbicide . It primarily targets photosystem II, a key component of the photosynthetic process in plants . By inhibiting photosystem II, Bromofenoxim disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant .
Mode of Action
Bromofenoxim acts by binding to the D1 protein in photosystem II . This binding inhibits the normal electron flow from water to plastoquinone, an essential step in photosynthesis. As a result, the plant cannot produce the energy it needs to grow and survive .
Biochemical Pathways
The primary biochemical pathway affected by Bromofenoxim is photosynthesis . By inhibiting photosystem II, Bromofenoxim prevents the conversion of light energy into chemical energy in the form of ATP and NADPH. These molecules are crucial for the synthesis of carbohydrates, which are the primary energy source for plants. Therefore, the inhibition of photosynthesis leads to a depletion of energy resources in the plant, ultimately causing plant death .
Pharmacokinetics
These properties suggest that Bromofenoxim has a relatively short environmental half-life and is unlikely to accumulate in the environment or in organisms .
Result of Action
The primary result of Bromofenoxim’s action is the death of the plant. By inhibiting photosynthesis, Bromofenoxim deprives the plant of the energy it needs to grow and survive . This makes Bromofenoxim effective for controlling a variety of broad-leaved weeds and grasses .
Action Environment
The efficacy and stability of Bromofenoxim can be influenced by various environmental factors. For instance, its low aqueous solubility suggests that it may be less effective in wet conditions . Additionally, its non-persistence in soil and water systems indicates that it may degrade quickly in the environment, potentially reducing its long-term effectiveness . It is slightly mobile in the environment, suggesting potential for particle-bound transport .
生化分析
Biochemical Properties
Bromofenoxim is known to interact with various enzymes and proteins in biochemical reactions. It has been found to have an inhibitory effect on the oxidation of sulfanilic acid (SA) by hydrogen peroxide in the presence of Cu(II) ion . This suggests that Bromofenoxim may interact with enzymes involved in oxidation reactions.
Cellular Effects
It is known that Bromofenoxim is a selective herbicide, suggesting that it may have specific effects on certain types of cells, particularly those of weeds .
Molecular Mechanism
Its inhibitory effect on the oxidation of sulfanilic acid suggests that it may bind to certain enzymes and inhibit their activity
Metabolic Pathways
Given its chemical structure and known interactions, it is likely that it is involved in oxidation reactions and may interact with enzymes involved in these pathways .
准备方法
Synthetic Routes and Reaction Conditions: Bromofenoxim can be synthesized through a multi-step process involving the bromination of 4-hydroxybenzaldehyde followed by the formation of an oxime derivative with 2,4-dinitrophenylhydroxylamine. The reaction conditions typically involve the use of bromine in an organic solvent, followed by the addition of the oxime derivative under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of Bromofenoxim involves large-scale bromination and oxime formation processes. The reaction is carried out in reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product. The process also includes purification steps such as crystallization and filtration to remove impurities .
Types of Reactions:
Oxidation: Bromofenoxim can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the formation of less oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of substituted phenoxy derivatives.
相似化合物的比较
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Mecoprop (MCPP)
- Dicamba
Comparison: Bromofenoxim is unique among phenoxy herbicides due to its brominated structure, which imparts specific physicochemical properties such as lower volatility and moderate toxicity. Compared to 2,4-Dichlorophenoxyacetic acid and Mecoprop, Bromofenoxim has a more targeted action on broad-leaved weeds and is less persistent in the environment. Dicamba, on the other hand, has a broader spectrum of activity but higher volatility .
属性
IUPAC Name |
2,6-dibromo-4-[(2,4-dinitrophenoxy)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNPKDYCLFGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON=CC2=CC(=C(C(=C2)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041681 | |
| Record name | Bromofenoxim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13181-17-4 | |
| Record name | Bromofenoxim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13181-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromofenoxim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


